molecular formula C17H19N3O3 B11827002 1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11827002
M. Wt: 313.35 g/mol
InChI Key: LUFFNTKDZUXFQA-UHFFFAOYSA-N
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Description

1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a benzyl-substituted pyrazine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride

Comparison: 1-(4-Benzyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-(4-benzyl-3-oxopyrazin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C17H19N3O3/c21-16-15(19-9-4-7-14(12-19)17(22)23)18-8-10-20(16)11-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H,22,23)

InChI Key

LUFFNTKDZUXFQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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